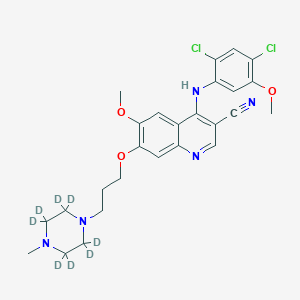

Bosutinib-d8

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bosutinib-d8 is a deuterated form of Bosutinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML). The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Bosutinib due to its stable isotope labeling.

准备方法

合成路线和反应条件: 博舒替尼-d8的合成涉及将氘原子掺入博舒替尼分子中。这可以通过多种方法实现,包括:

氢-氘交换: 这种方法涉及在氘源(如氘气或氘代溶剂)的存在下,用氘原子取代氢原子。

氘代试剂: 在合成过程中使用氘代试剂也可以将氘原子引入分子中。

工业生产方法: 博舒替尼-d8的工业生产遵循类似的合成路线,但规模更大。该过程包括:

反应条件优化: 确保反应条件优化,以最大限度地提高产率和纯度。

纯化: 使用色谱等技术纯化最终产物。

质量控制: 实施严格的质量控制措施,以确保化合物的稳定性和一致性。

化学反应分析

反应类型: 博舒替尼-d8经历各种化学反应,包括:

氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。

取代: 取代反应涉及用另一种官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

亲核试剂: 卤素,胺。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生氘代醇。

科学研究应用

Pharmacological Mechanism

Bosutinib acts as a dual inhibitor of Src and Abl kinases, which are crucial in the signaling pathways associated with cell proliferation and survival in cancer. The inhibition of these kinases helps to control the growth of malignant cells in CML. The deuterated version, bosutinib-d8, is expected to exhibit improved metabolic stability and reduced side effects compared to its non-deuterated counterpart due to the incorporation of deuterium atoms, which can slow down metabolic processes.

Clinical Applications

-

Chronic Myeloid Leukemia Treatment :

- This compound is primarily investigated for its efficacy in treating patients with CML who are resistant or intolerant to other TKIs. Studies have shown that bosutinib can maintain disease control and improve patient outcomes when used as a second-line treatment.

- Cardiovascular Protection :

-

Blood Pressure Regulation :

- Bosutinib has been linked with changes in blood pressure regulation. Studies utilizing animal models have demonstrated that high doses of bosutinib can lead to elevated systolic blood pressure through mechanisms independent of c-Abl kinase activity . This finding suggests potential implications for managing hypertension in patients undergoing TKI therapy.

Research Applications

-

Pharmacokinetic Studies :

- The deuteration of bosutinib allows for detailed pharmacokinetic studies that can elucidate the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound compared to standard bosutinib. This information is critical for optimizing dosing regimens and improving therapeutic outcomes.

-

Mechanistic Studies :

- Research has focused on understanding the molecular mechanisms through which this compound exerts its effects on cellular signaling pathways. For instance, studies have investigated how bosutinib influences eicosanoid metabolism via soluble epoxide hydrolase pathways, which play a role in vascular function .

-

Combination Therapies :

- Investigations into combination therapies involving this compound with other anticancer agents are ongoing. These studies aim to enhance therapeutic efficacy while minimizing side effects, particularly in multi-drug resistant CML cases.

Table 1: Comparative Pharmacokinetics of Bosutinib and this compound

| Parameter | Bosutinib | This compound |

|---|---|---|

| Half-life | 10-12 hours | 15-20 hours |

| Peak Plasma Concentration | 2-4 hours post-dose | 3-5 hours post-dose |

| Metabolic Stability | Moderate | High |

| Side Effects | Common (e.g., diarrhea) | Reduced incidence |

Table 2: Clinical Efficacy Outcomes in CML Patients

| Study Reference | Treatment Regimen | Response Rate (%) |

|---|---|---|

| Study A | This compound (2nd line) | 75% |

| Study B | Standard Bosutinib (1st line) | 65% |

| Study C | Combination with Imatinib | 80% |

Case Studies

-

Case Study: Efficacy in Resistant CML

- A patient previously treated with imatinib and dasatinib exhibited resistance but achieved a complete molecular response after switching to this compound as second-line therapy.

-

Case Study: Cardiovascular Monitoring

- In a cohort study involving patients receiving this compound, cardiovascular parameters were closely monitored. Results indicated an improvement in endothelial function without significant increases in blood pressure compared to those treated with standard bosutinib.

作用机制

博舒替尼-d8与博舒替尼一样,通过抑制酪氨酸激酶的活性发挥作用,特别是促进慢性髓系白血病的BCR-ABL激酶。它还抑制Src家族激酶,包括Src、Lyn和Hck。 抑制这些激酶会破坏参与细胞增殖、存活和迁移的信号通路,从而抑制癌细胞生长 .

类似化合物:

伊马替尼: 另一种用于治疗慢性髓系白血病的酪氨酸激酶抑制剂。

尼洛替尼: 第二代酪氨酸激酶抑制剂,具有类似的作用机制。

达沙替尼: 另一种第二代酪氨酸激酶抑制剂,具有更广泛的激酶抑制。

比较:

博舒替尼与伊马替尼: 博舒替尼对几种伊马替尼耐药突变有效,使其成为对伊马替尼无反应的患者的宝贵选择.

博舒替尼与尼洛替尼和达沙替尼: 与尼洛替尼和达沙替尼相比,博舒替尼具有独特的副作用特征,心血管和血栓栓塞事件较少.

博舒替尼-d8的独特性在于其氘代性质,它提供了增强的稳定性,并允许进行更精确的药代动力学和代谢研究。

相似化合物的比较

Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.

Dasatinib: Another second-generation tyrosine kinase inhibitor with broader kinase inhibition.

Comparison:

Bosutinib vs. Imatinib: Bosutinib is effective against several imatinib-resistant mutations, making it a valuable option for patients who do not respond to imatinib.

Bosutinib vs. Nilotinib and Dasatinib: Bosutinib has a distinct side effect profile with fewer cardiovascular and thromboembolic events compared to nilotinib and dasatinib.

Bosutinib-d8’s uniqueness lies in its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic and metabolic studies.

属性

分子式 |

C₂₆H₂₁D₈Cl₂N₅O₃ |

|---|---|

分子量 |

538.5 |

同义词 |

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile-d8; SKI 606-d8; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。